

An In-depth Technical Guide to 2-Hydroxy-5-methylbenzenesulfonic Acid

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Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzenesulfonic acid

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This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylbenzenesulfonic acid, a significant chemical compound with applications in various scientific fields. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and analysis.

Chemical Structure and Properties

2-Hydroxy-5-methylbenzenesulfonic acid, also known as p-Cresol-2-sulfonic acid, is an aromatic organic compound. Structurally, it consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a sulfonic acid group. The IUPAC nomenclature places the sulfonic acid group at position 1, the hydroxyl group at position 2, and the methyl group at position 5.

Chemical Identifiers

A summary of the key identifiers for 2-Hydroxy-5-methylbenzenesulfonic acid is presented below.

Identifier	Value	Reference
IUPAC Name	2-hydroxy-5-methylbenzenesulfonic acid	[1]
Synonyms	p-Cresol-2-sulfonic acid, 2-hydroxy-5-methylbenzene-1-sulfonic acid	[1]
CAS Number	7134-06-7	[1][2]
Molecular Formula	C ₇ H ₈ O ₄ S	[1]
InChI Key	AXZKCQSGDARVRL-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CC1=CC(=C(C=C1)O)S(=O)(=O)O</chem>	[1]

Physicochemical Properties

The fundamental physicochemical properties are crucial for handling, application, and research involving this compound.

Property	Value	Reference
Molecular Weight	188.20 g/mol	[1]
Exact Mass	188.01432991 Da	[1]
XLogP3	1.2	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	1	[1]

Note: Specific experimental data for melting point, boiling point, and solubility were not readily available in the consulted resources.

Experimental Protocols

Synthesis via Sulfonation of p-Cresol

2-Hydroxy-5-methylbenzenesulfonic acid is typically synthesized by the electrophilic aromatic substitution reaction of p-cresol with sulfuric acid.[3] The hydroxyl group is a strong activating group, directing the incoming sulfonic acid group primarily to the ortho position.

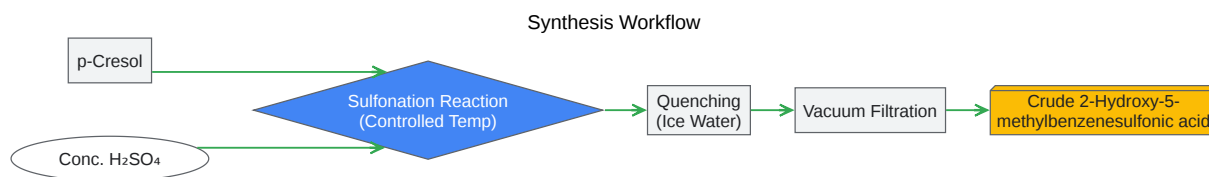
Materials:

- p-Cresol (106-44-5)
- Concentrated Sulfuric Acid (98%)
- Ice bath
- Magnetic stirrer and stir bar
- Reaction flask

Procedure:

- Preparation: Place a measured amount of p-cresol into a reaction flask equipped with a magnetic stirrer.
- Cooling: Cool the flask in an ice bath to maintain a low temperature, typically around 0-5 °C, to control the exothermic reaction.
- Sulfonation: Slowly add an equimolar amount of concentrated sulfuric acid to the cooled p-cresol with continuous stirring. The addition should be dropwise to prevent a rapid temperature increase.
- Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 35 °C) for a specified duration (e.g., 25 minutes) to ensure the reaction goes to completion.[3] The reaction progress can be monitored using techniques like TLC.
- Work-up: Upon completion, the reaction mixture is typically poured into cold water or an ice-water mixture to precipitate the product and dilute the excess sulfuric acid.

- Isolation: The solid product is collected by vacuum filtration and washed with cold water to remove any remaining acid and unreacted starting materials.



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Caption: Workflow for the synthesis of 2-Hydroxy-5-methylbenzenesulfonic acid.

Purification and Analysis

Purification of the crude product is essential to obtain a high-purity compound for further use. Characterization confirms the identity and purity of the final product.

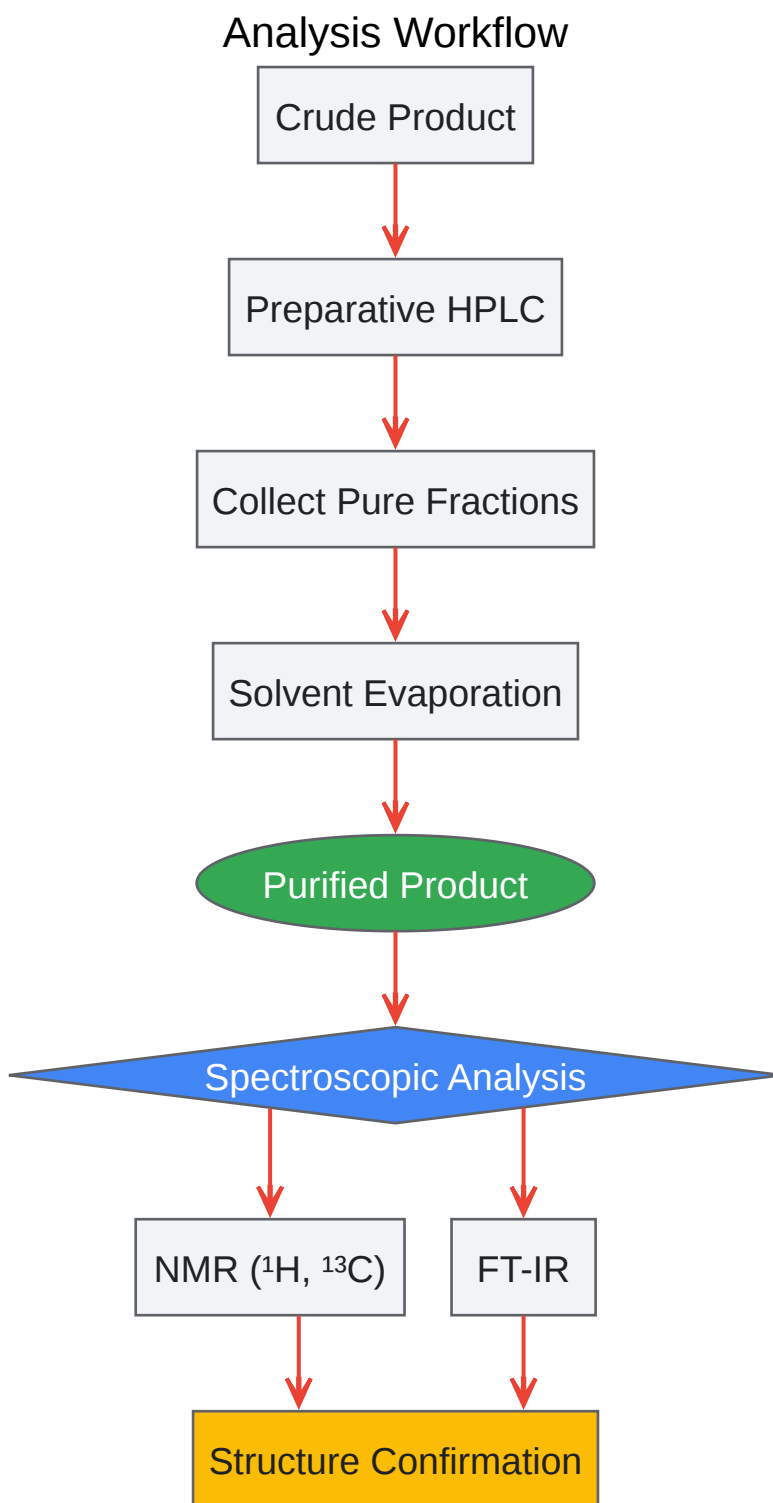
Purification Protocol (Preparative HPLC): Preparative High-Performance Liquid Chromatography (prep-HPLC) is a highly effective method for purifying the synthesized product.^[4]

- Sample Preparation: Dissolve the crude product in a suitable mobile phase solvent.
- Chromatography: Inject the sample solution into a prep-HPLC system equipped with a C18 column.
- Elution: Use an isocratic or gradient elution method with a suitable mobile phase (e.g., a mixture of methanol and water with a small percentage of acetic acid) to separate the desired compound from impurities.^[4]
- Fraction Collection: Collect the fractions corresponding to the main product peak as detected by a UV detector.

- Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified solid product.[4]

Analytical Characterization: The structure of the purified compound is confirmed using spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR spectroscopy are used to elucidate the molecular structure. The ^1H -NMR spectrum would show characteristic peaks for the aromatic protons, the methyl protons, and the hydroxyl proton.[5][6] The number of signals, their chemical shifts, and splitting patterns confirm the substitution pattern on the benzene ring.
- Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present.[7] Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group and the carboxylic acid (often broad), S=O stretches of the sulfonic acid group, and C-H stretches of the aromatic ring and methyl group.[7]



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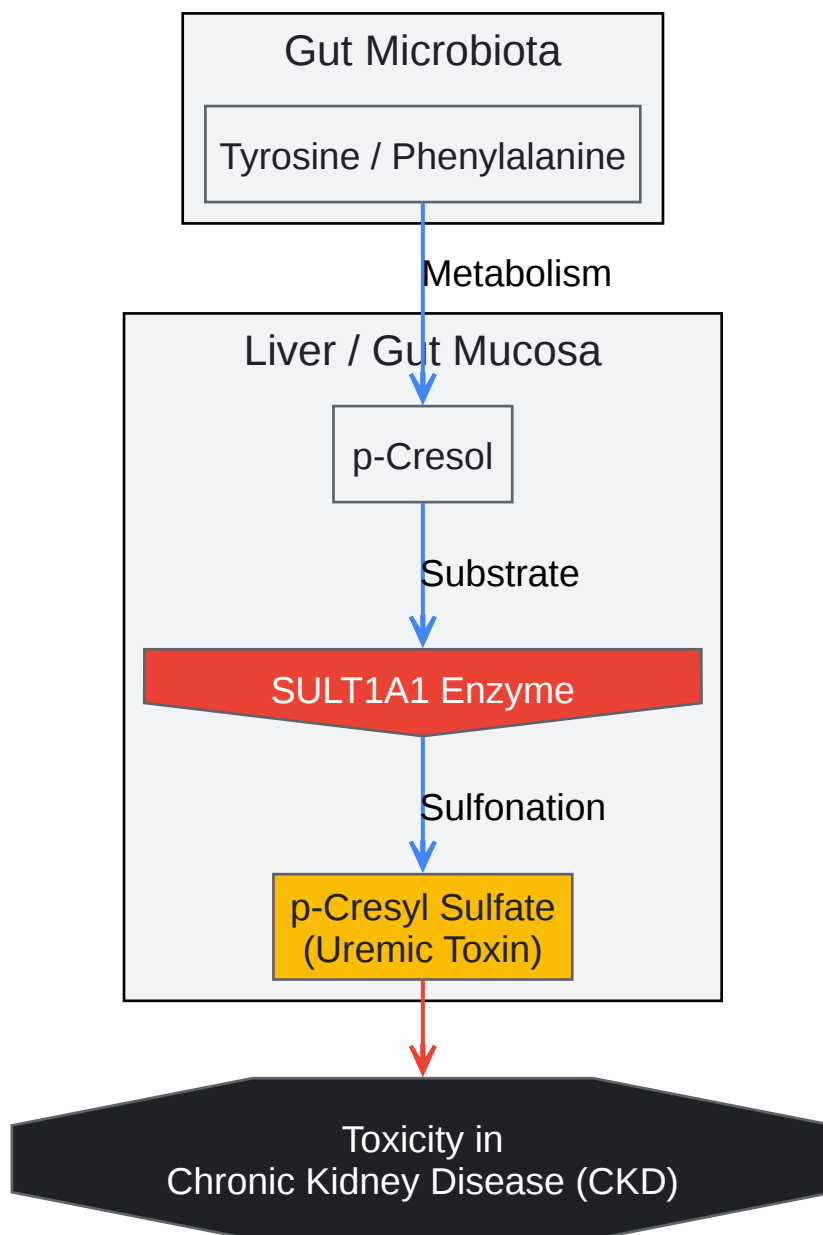
Caption: Workflow for the purification and analysis of the final product.

Biological and Pharmacological Context

While direct signaling pathways for 2-Hydroxy-5-methylbenzenesulfonic acid are not extensively documented, its precursor, p-cresol, is of significant interest in medical research. p-Cresol is a metabolite produced by gut microbiota from amino acids like tyrosine and phenylalanine.[5] In the liver, p-cresol is metabolized, primarily through sulfonation by sulfotransferase enzymes (SULTs), into p-cresyl sulfate.[8]

p-Cresyl sulfate is recognized as a uremic toxin that accumulates in patients with chronic kidney disease and is associated with increased mortality and toxicity.[5][8] The primary enzyme responsible for this sulfonation is SULT1A1.[8] Therefore, understanding the sulfonation process and its inhibition is a key area of research for developing therapeutic strategies to reduce the toxic effects of p-cresyl sulfate. This makes related sulfonic acids, such as 2-Hydroxy-5-methylbenzenesulfonic acid, valuable reference compounds in metabolic and toxicological studies.

Metabolic Pathway of p-Cresol



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Caption: Metabolic conversion of p-cresol to the uremic toxin p-cresyl sulfate.

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